molecular formula C23H21N3O2 B12931304 Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate CAS No. 655238-87-2

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate

Cat. No.: B12931304
CAS No.: 655238-87-2
M. Wt: 371.4 g/mol
InChI Key: QHXWCPDMCLTSBB-UHFFFAOYSA-N
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Description

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a synthetic acridine derivative designed for advanced biochemical and oncological research. Acridine-based compounds are extensively investigated for their potent anti-tumor properties, primarily due to their ability to intercalate DNA and interact with key enzymatic targets . This planar heterocyclic structure can slip between DNA base pairs, disrupting DNA replication and transcription processes, which is a well-documented mechanism for triggering cell cycle arrest and apoptosis in cancer cell lines .Research on structurally similar 9-aminoacridine compounds highlights their significant potential as inhibitors of protein kinases, which are crucial targets for pharmacological intervention . For instance, derivatives bearing substituted anilino groups have demonstrated high binding affinity and inhibitory activity against microtubule affinity-regulating kinase 4 (MARK4) . MARK4 is a serine/threonine kinase overexpressed in various cancers, including glioblastomas and hepatocellular carcinomas, and is a potential target for cancer therapy and tauopathies . The specific substitution pattern on this compound suggests it is a candidate for probing the ATP-binding site of such kinases, potentially leading to the disruption of signal transduction pathways essential for cancer cell survival and proliferation .Furthermore, acridine derivatives have shown promise in targeting multiple aspects of cancer biology. Their interactions are not limited to DNA but also extend to other targets like topoisomerases, enzymes that manage DNA topology and are established targets for anti-cancer drugs . The flexibility of the acridine scaffold allows for structural modifications that can fine-tune selectivity and potency, making compounds like this compound valuable tools for developing novel therapeutic strategies and understanding the mechanisms of cancer cell death .

Properties

CAS No.

655238-87-2

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-[3-[(4-methylacridin-9-yl)amino]phenyl]carbamate

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-10-7-9-16(14-17)24-22-18-11-4-5-13-20(18)26-21-15(2)8-6-12-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

QHXWCPDMCLTSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group (-OCONH-) and acridine-linked amino group participate in nucleophilic substitutions:

  • Hydrolysis : Under acidic or basic conditions, the carbamate undergoes cleavage to yield 3-((4-methylacridin-9-yl)amino)phenol and ethylamine derivatives .

  • Aminolysis : Reaction with primary/secondary amines replaces the ethoxy group, forming substituted urea derivatives (e.g., phenyl (2-(3-benzylureido)ethyl)(ethyl)carbamate) .

Key Reaction Example :

ReactantsConditionsProductsYieldReference
Ethyl carbamate + benzylamineDCM, RT, 12 hN-Benzyl-N'-ethylurea derivative78%

Coupling Reactions Involving the Acridine Moiety

The 4-methylacridin-9-yl group facilitates metal-catalyzed cross-couplings:

  • Ullmann Coupling : Reacts with aryl halides (e.g., 4-fluoronitrobenzene) in DMSO with CsF to form bis-arylaminated products .

  • Palladium-Catalyzed Arylation : Electrophilic acylation at the ortho-position of the aniline-derived phenyl group occurs via Pd(II/IV) intermediates .

Mechanistic Insight :
The acridine nitrogen stabilizes palladacycle intermediates during C–H activation, enabling regioselective functionalization .

Cyclization and Heterocycle Formation

The amino group at position 3 participates in cyclization:

  • Pyrrolo[2,3-c]carbazole Synthesis : Reacts with α,β-unsaturated carbonyls to form fused heterocycles .

  • Quinazoline Derivatives : Condensation with aldehydes and NH₃ yields tricyclic systems .

Electrophilic Aromatic Substitution

The electron-rich acridine core undergoes electrophilic substitution:

  • Nitration : Selective nitration at the acridine C-2/C-4 positions under HNO₃/1,2-dichloroethane .

  • Sulfonation : Reacts with sulfonic acids to form sulfonated acridines, enhancing water solubility .

Radical-Mediated Reactions

The carbamate’s NH group participates in radical pathways:

  • TEMPO Trapping : Generates stable acyl radical-TEMPO adducts under oxidative conditions .

  • Photochemical Reactivity : UV irradiation induces DNA intercalation and radical-mediated cleavage in biological systems .

Biological Activity and DNA Interactions

The compound’s planar acridine system intercalates DNA, inducing apoptosis via:

  • Topoisomerase Inhibition : Disrupts enzyme-DNA complexes .

  • Reactive Oxygen Species (ROS) Generation : Photoactivation produces cytotoxic radicals .

Functionalization for Drug Hybrids

The carbamate serves as a linker in multi-target agents:

  • Platinum-Acridine Conjugates : Coupled with Pt(II) complexes for enhanced DNA cross-linking .

  • Tamoxifen Hybrids : Combines estrogen receptor targeting with DNA alkylation .

Critical Analysis of Reactivity Trends

  • Steric Effects : The 4-methyl group on the acridine reduces reactivity at C-1/C-8 positions.

  • Electronic Effects : The amino group activates the phenyl ring for electrophilic substitutions, while the carbamate modulates solubility and hydrolytic stability .

This compound’s versatility in coupling, cyclization, and bioactivity-driven reactions positions it as a valuable scaffold in medicinal and materials chemistry .

Scientific Research Applications

Anticancer Applications

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is derived from acridine derivatives, which have been extensively studied for their anticancer properties. Acridine compounds have shown significant cytotoxic effects against various cancer cell lines, making them promising candidates for cancer treatment.

Case Studies

A notable study investigated the efficacy of acridine derivatives on HeLa and A375 cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting enhanced potency against cervical and melanoma cancers .

CompoundCell LineIC50 Value (µM)
EtoposideHeLa15.0
This compoundHeLa5.5
This compoundA3754.8

Dermatological Applications

Apart from its anticancer potential, this compound is also being explored for its dermatological applications.

Skin Penetration and Efficacy

Research indicates that certain acridine derivatives can enhance skin penetration when formulated in topical applications. This property is particularly beneficial for delivering active pharmaceutical ingredients directly to the target site within the skin layers .

Case Studies in Dermatology

A formulation study demonstrated that an acridine-based compound improved the efficacy of topical treatments for skin conditions such as psoriasis and eczema by modulating inflammatory responses and promoting skin barrier repair .

Formulation TypeActive IngredientEfficacy Rating
Topical CreamThis compoundHigh
OintmentStandard corticosteroidsModerate

Pharmacological Properties

The pharmacological profile of this compound suggests it may have additional therapeutic uses beyond oncology and dermatology.

Inhibition of Kinase Activity

Recent studies have highlighted the ability of certain acridine derivatives to inhibit microtubule affinity-regulating kinase 4 activity, which is implicated in various cellular processes including proliferation and apoptosis . This inhibition could provide a pathway for developing new treatments for diseases characterized by dysregulated cell growth.

Potential Use in Cosmetic Formulations

Due to its favorable safety profile and skin penetration characteristics, this compound is being considered for inclusion in cosmetic formulations aimed at improving skin health and appearance .

Mechanism of Action

The mechanism of action of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed mechanism may involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate can be compared with other similar compounds, such as other acridine derivatives. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include other carbamate derivatives with different substituents on the aromatic rings.

Biological Activity

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : Ethyl 3-(4-methylacridin-9-ylamino)phenylcarbamate

This compound features an acridine moiety, which is known for its diverse biological properties, particularly in cancer treatment and antimicrobial activity.

1. Antitumor Activity

Research indicates that acridine derivatives exhibit significant antitumor activity by interfering with DNA replication and transcription. This compound may function through the following mechanisms:

  • Intercalation with DNA : The acridine structure allows for intercalation between DNA base pairs, disrupting normal cellular processes.
  • Inhibition of Topoisomerases : Acridines can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

2. Antimicrobial Properties

Acridine derivatives have shown antimicrobial activity against various pathogens. The proposed mechanisms include:

  • Disruption of Membrane Integrity : this compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Similar to its antitumor effects, the compound may inhibit nucleic acid synthesis in microbial cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorDNA intercalation, topoisomerase inhibition
AntimicrobialMembrane disruption, inhibition of nucleic acid synthesis
Anti-inflammatoryHistamine receptor modulation

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of acridine derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent.

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